Tebuthiuron

Catalog No.
S603648
CAS No.
34014-18-1
M.F
C9H16N4OS
M. Wt
228.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebuthiuron

CAS Number

34014-18-1

Product Name

Tebuthiuron

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

InChI

InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14)

InChI Key

HBPDKDSFLXWOAE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC

Solubility

0.01 M
Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C)
In water, 2.5X10+3 mg/L at 25 °C

Synonyms

Tebutiuron; 1,3-Dimethyl-1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea; 1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea; EL 103; Graslan; Graslan 250 Brush Bullets; Perflan; SPIKE; Spike 80W; 1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylur

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC

Weed Control and Management:

  • Target Weeds

    Tebuthiuron acts as a non-selective herbicide, meaning it can control a broad spectrum of weeds, including both broadleaf and grassy weeds. Research focuses on its efficacy in different agricultural and non-agricultural settings, such as sugarcane fields, rangelands, and rights-of-way [Environmental Protection Agency (EPA), ].

  • Mode of Action

    Scientific studies delve into the mechanism by which Tebuthiuron disrupts weed growth. It primarily inhibits photosynthesis, hindering the plant's ability to produce energy and ultimately leading to its death [A synergistic bacterial pool decomposes tebuthiuron in soil, Nature Journal, ].

Environmental Fate and Impact:

  • Persistence and Degradation

    Research investigates Tebuthiuron's persistence in soil and water environments. Its high water solubility raises concerns about potential leaching and contamination. Studies explore the factors influencing its degradation, including microbial activity and soil properties [A synergistic bacterial pool decomposes tebuthiuron in soil, Nature Journal, ].

  • Ecological Risk Assessment

    Scientific efforts assess the potential ecological risks associated with Tebuthiuron application. This includes evaluating its toxicity to non-target organisms, such as aquatic invertebrates and plants [Toxicity of the herbicide Tebuthiuron to Australian tropical freshwater organisms: Towards an ecological risk assessment, Australian Government Department of Climate Change, Energy, the Environment and Water, ].

Bioremediation:

  • Microbial Degradation

    Research explores the potential of microorganisms to break down Tebuthiuron in the environment. This can be crucial for mitigating its persistence and minimizing its impact on ecosystems [A synergistic bacterial pool decomposes tebuthiuron in soil, Nature Journal, ].

  • Developing Bioremediation Strategies

    Studies investigate the effectiveness of different strategies, such as bioaugmentation (introducing specific microbes) and biostimulation (enhancing indigenous microbial activity), for Tebuthiuron bioremediation [A synergistic bacterial pool decomposes tebuthiuron in soil, Nature Journal, ].

Tebuthiuron is a nonselective broad-spectrum herbicide belonging to the substituted urea class. Its chemical structure is represented by the formula C9H16N4OS\text{C}_9\text{H}_{16}\text{N}_4\text{OS} and it has a molecular weight of 228.3 g/mol. The compound is known for its effectiveness in controlling various weeds, woody plants, and herbaceous plants, particularly in sugar cane fields. Tebuthiuron works by being absorbed through the roots of plants and subsequently translocated to the leaves, where it inhibits photosynthesis by disrupting the electron transport chain .

The compound is typically a colorless crystalline powder that is stable under light exposure, has low vapor pressure, and demonstrates moderate water solubility (2.3 g/L at 25°C) and a log Kow of 1.8, indicating its relatively hydrophilic nature . Its persistence in soil can lead to environmental concerns, including potential groundwater contamination due to high mobility and low adsorption to soil particles .

Tebuthiuron acts as a photosystem II inhibitor []. It is absorbed by plant roots and transported to the leaves, where it disrupts the electron transport chain essential for photosynthesis. This ultimately leads to stunted growth and plant death [].

Tebuthiuron poses several safety concerns:

  • Toxicity: The Environmental Protection Agency (EPA) classifies tebuthiuron as a moderately toxic herbicide []. It can cause skin and eye irritation upon contact and potential harm if ingested [].
  • Environmental impact: Due to its high water solubility and low soil adsorption, tebuthiuron has a high potential for groundwater contamination []. This raises concerns about its impact on aquatic ecosystems and drinking water sources []. The EPA has established regulations to mitigate these risks [].
That involve the breakdown of its molecular bonds when exposed to light. This process can lead to the formation of various degradation products .
  • Hydrolysis: The compound is stable in neutral to slightly acidic conditions but can undergo hydrolysis in extreme pH environments, although it remains stable for up to two months at pH levels between 3 and 9 .
  • Biodegradation: Tebuthiuron is resistant to biological degradation, contributing to its persistence in soil environments .
  • Tebuthiuron exhibits significant biological activity as a herbicide. Its primary mode of action involves the inhibition of photosynthesis in target plants by uncoupling electron transport within chloroplasts. This disruption leads to reduced energy production in plants, ultimately causing their death .

    In terms of toxicity, tebuthiuron is classified as moderately toxic through oral exposure but is practically non-toxic through dermal contact and only slightly toxic via inhalation. It has a low risk of causing adverse developmental or reproductive effects and does not appear to be mutagenic or carcinogenic based on available studies .

    Tebuthiuron is primarily used in agricultural settings for weed control in sugar cane cultivation and other crops. Its broad-spectrum activity allows it to manage both woody and herbaceous plant species effectively. The compound has also been utilized for vegetation management in non-crop areas such as pastures and rangelands .

    Research on tebuthiuron's interactions with other chemicals or biological systems indicates that while it is effective against target weeds, it may pose risks to non-target organisms. Studies have shown that tebuthiuron can affect soil microbial communities and may have implications for aquatic ecosystems due to its mobility and persistence .

    Additionally, tebuthiuron has been involved in illegal use cases where it was applied maliciously to harm trees, highlighting the importance of responsible application practices .

    Several compounds share similarities with tebuthiuron in terms of structure or function as herbicides. Here are some notable examples:

    Compound NameChemical FormulaMode of ActionUnique Features
    GlyphosateC₃H₈NO₅PInhibits amino acid synthesisSystemic herbicide; non-selective
    TriclopyrC₁₄H₁₃Cl₃N₂O₃Disrupts auxin transportSelective for woody plants
    DiuronC₉H₁₁Cl₂N₃OInhibits photosynthesisLess persistent than tebuthiuron
    ImazapyrC₁₄H₁₈N₄O₄Inhibits branched-chain amino acidsSoil residual activity

    Uniqueness of Tebuthiuron: Tebuthiuron stands out due to its specific mechanism of action targeting photosynthesis via electron transport uncoupling, alongside its notable persistence in soil environments which raises ecological concerns not as pronounced in some other herbicides like glyphosate or diuron.

    Physical Description

    Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide.

    Color/Form

    Colorless solid
    Gray to dark brown pellet

    XLogP3

    1.6

    LogP

    1.79 (LogP)
    log Kow = 1.79

    Odor

    Odorless
    Faint musty odo

    Melting Point

    161.5-164 °C

    UNII

    E5OX6GM11E

    GHS Hazard Statements

    H302: Harmful if swallowed [Warning Acute toxicity, oral];
    H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

    Mechanism of Action

    Phytotoxicity symptoms suggest that tebuthiruon inhibits photosynthesis.

    Vapor Pressure

    2.00e-06 mmHg
    3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method)

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    34014-18-1

    Wikipedia

    Tebuthiuron

    Use Classification

    Agrochemicals -> Herbicides

    Methods of Manufacturing

    Tebuthiuron is produced by reaction of 5-tert-butyl-2-N-methyl isocyanate-1,3,4-thiadiazole with methylamine.
    Preparation: GB 1266172 (1972 to Air Products and Chemicals, Inc.); E.V.P. Tao, BE 799575; idem, US 3803164 (1973, 1974 both to Lily)

    General Manufacturing Information

    The WHO Recommended Classification of Pesticides by Hazard identifies Tebuthiuron (technical grade) as Class III: slightly hazardous; Main Use: Herbicide.
    Brush Bullet, Graslan, Perflan are discontinued names.

    Analytic Laboratory Methods

    Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: tebuthiuron; Matrix: water; Detection Limit: 0.0031 ug/L.
    Method: USGS-NWQL O-1126-95; Procedure: gas chromatography-mass spectrometry with select-ion monitoring; Analyte: tebuthiuron; Matrix: natural water; Detection Limit: 0.015 ug/L.
    Method: EPA-TSC/NERL 507; Procedure: gas chromatography with a nitrogen-phosphorus detector; Analyte: tebuthiuron; Matrix: ground water and finished drinking water; Detection Limit: 0.58 ug/L.
    Method: EPA-OGWDW/TSC 532; Procedure: high performance liquid chromatography with an ultraviolet/visible (UV/Vis) detector; Analyte: tebuthiuron; Matrix: drinking waters; Detection Limit: 0.046 ug/L.
    For more Analytic Laboratory Methods (Complete) data for TEBUTHIURON (8 total), please visit the HSDB record page.

    Storage Conditions

    Stable.

    Stability Shelf Life

    Stable to light.

    Dates

    Modify: 2023-08-15

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